Oleyl oleate

Descripción general

Descripción

Oleyl oleate is an ester formed from oleic acid and oleyl alcohol. It is a colorless to pale yellow liquid that is commonly used in cosmetics and personal care products due to its excellent emollient properties. The compound is known for its ability to provide a smooth and soft feel to the skin, making it a popular ingredient in lotions, creams, and other skincare products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Oleyl oleate can be synthesized through the esterification of oleic acid with oleyl alcohol. This reaction typically occurs under acidic conditions, often using sulfuric acid as a catalyst. The reaction is carried out at elevated temperatures, usually around 90°C, to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is optimized to ensure high yields and purity of the final product. Industrial production may also involve the use of continuous reactors and advanced purification techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

Oleyl oleate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water, resulting in the formation of oleic acid and oleyl alcohol. Transesterification, on the other hand, involves the exchange of the ester group with another alcohol, producing a different ester .

Common Reagents and Conditions

Hydrolysis: Typically carried out using water and an acid or base catalyst. Acidic hydrolysis uses sulfuric acid, while basic hydrolysis uses sodium hydroxide.

Transesterification: Commonly performed using methanol or ethanol in the presence of a catalyst such as sodium methoxide or potassium hydroxide.

Major Products Formed

Hydrolysis: Oleic acid and oleyl alcohol.

Transesterification: New esters depending on the alcohol used in the reaction.

Aplicaciones Científicas De Investigación

Cosmetics and Personal Care

Oleyl oleate is widely used in cosmetic formulations due to its emollient properties. It acts as a skin-conditioning agent, providing moisture and enhancing the texture of creams and lotions. Its compatibility with other cosmetic ingredients makes it a valuable component in products such as:

- Moisturizers

- Sunscreens

- Hair conditioners

Lubricants

The properties of this compound make it suitable for use as a lubricant in various applications. Its low melting point and high oxidation stability are particularly advantageous for:

- Industrial lubricants

- Personal care products (e.g., shaving creams)

- Bio-lubricants derived from renewable resources

Research indicates that wax esters like this compound can improve lubrication performance due to their ability to form protective films on surfaces, reducing wear and friction .

Food Industry

In the food sector, this compound can serve as a natural emulsifier and stabilizer in food products. Its ability to enhance the texture and shelf-life of emulsified products makes it an attractive option for:

- Dressings

- Sauces

- Dairy products

Biotechnology

This compound has shown potential in biotechnological applications, particularly in enzyme immobilization. Studies have demonstrated that incorporating this compound into pectin gels can enhance the stability and activity of immobilized enzymes, making it beneficial for:

- Biocatalysis

- Fermentation processes

Case Study 1: Enzyme Immobilization

A study explored the encapsulation of lipases in pectin gels containing this compound, resulting in a three- to four-fold increase in enzymatic activity compared to free enzyme systems. This enhancement was attributed to the hydrophobic interactions facilitated by the wax ester .

Case Study 2: Lubrication Performance

Research on the lubrication properties of this compound indicated that it outperformed traditional mineral oils in terms of reducing friction and wear on metal surfaces. The study highlighted its effectiveness as an environmentally friendly alternative for industrial lubricants .

Mecanismo De Acción

Oleyl oleate exerts its effects primarily through its emollient properties. It forms a protective layer on the skin, reducing water loss and providing a smooth and soft feel. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving hydration .

Comparación Con Compuestos Similares

Similar Compounds

Cholesteryl oleate: Another ester of oleic acid, commonly found in human sebum and used in cosmetics.

Cetyl palmitate: An ester of palmitic acid and cetyl alcohol, used as an emollient and thickening agent in skincare products.

Stearyl palmitate: An ester of stearic acid and palmitic acid, used in cosmetics for its emollient properties.

Uniqueness

Oleyl oleate is unique due to its high molecular weight and long-chain structure, which contribute to its excellent emollient properties. Unlike some other esters, it provides a non-greasy feel and is easily absorbed by the skin, making it particularly suitable for use in high-end skincare formulations .

Actividad Biológica

Oleyl oleate, a wax ester synthesized from oleic acid and oleyl alcohol, has garnered attention for its diverse biological activities and applications in various fields, including cosmetics, pharmaceuticals, and biolubricants. This article delves into the synthesis, properties, and biological activities of this compound, supported by data tables and relevant case studies.

Synthesis of this compound

This compound can be synthesized through various methods including enzymatic and acid-catalyzed esterification:

- Enzymatic Synthesis : Utilizing immobilized lipase (e.g., Novozym 435), this compound can be produced efficiently. Research indicates that optimal conditions include a molar ratio of 2:1 of oleic acid to oleyl alcohol, a temperature range of 40-50°C, and a reaction time of approximately 5 minutes, achieving conversion rates exceeding 90% .

- Acid-Catalyzed Synthesis : Using acidic heterogeneous catalysts such as NaHSO4 has shown high yields (up to 96.8%) at elevated temperatures (130°C) with specific molar ratios . The reaction dynamics suggest that increasing temperature enhances solubility and mass transfer, thereby improving yield.

Biological Properties

This compound exhibits several notable biological activities:

- Antioxidant Activity : Studies have demonstrated that this compound possesses significant antioxidant properties, which can be beneficial in preventing oxidative stress in biological systems .

- Emulsifying Properties : this compound serves as an effective emulsifier in various formulations, enhancing the stability and texture of products such as creams and lotions .

- Topical Drug Delivery Enhancer : Research indicates that this compound can enhance the permeation of drugs through the skin. It was found to retain higher concentrations of diclofenac diethylamine in the skin compared to other enhancers like oleic acid, making it a promising candidate for topical formulations .

Case Studies

-

Enzymatic Synthesis Efficiency :

- A study on the use of Novozym 435 for synthesizing this compound showed that enzyme reusability was high, maintaining over 90% activity after multiple cycles. The reaction was monitored using thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR) for product identification .

- Antioxidant Activity Evaluation :

- Topical Application Studies :

Table 1: Synthesis Conditions for this compound

| Method | Catalyst | Temperature (°C) | Molar Ratio (OA:OAl) | Yield (%) |

|---|---|---|---|---|

| Enzymatic | Novozym 435 | 40-50 | 2:1 | >90 |

| Acid-Catalyzed | NaHSO4 | 130 | 1:1 | 96.8 |

Table 2: Biological Activities of this compound

| Activity Type | Observations |

|---|---|

| Antioxidant | Significant activity observed in various assays |

| Emulsifying | Effective in stabilizing emulsions |

| Skin Permeation Enhancer | Higher retention of drugs compared to alternatives |

Propiedades

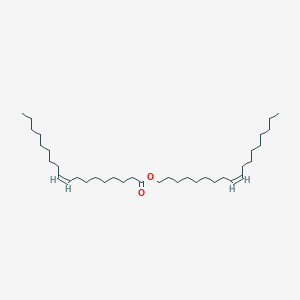

IUPAC Name |

[(Z)-octadec-9-enyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-35H2,1-2H3/b19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARWIPMJPCRCTP-CLFAGFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893537 | |

| Record name | (9Z)-9-Octadecen-1-yl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3687-45-4 | |

| Record name | Oleyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleyl oleate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, (9Z)-9-octadecen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (9Z)-9-Octadecen-1-yl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-octadec-9-enyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleyl oleate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X3L452Y85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of oleyl oleate?

A1: this compound has the molecular formula C36H66O2 and a molecular weight of 534.9 g/mol.

Q2: How is the structure of this compound confirmed?

A2: The molecular structure of this compound is commonly confirmed using spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, , ], Nuclear Magnetic Resonance (NMR) spectroscopy [, ], and Electrospray Ionization Mass Spectrometry (ESI-MS) []. These techniques provide information about the functional groups and arrangement of atoms within the molecule.

Q3: What are the material properties of this compound relevant to its applications?

A3: this compound is a liquid at room temperature, attributed to the presence of double bonds in its fatty acid chains. It exhibits low-temperature properties such as a pour point of -31 °C, a viscosity index of 197.5, and a flash point of 320 °C [], making it suitable for applications requiring good cold flow properties.

Q4: What are the primary methods for synthesizing this compound?

A4: this compound can be synthesized through various methods, including:

- Esterification: This involves the reaction of oleic acid and oleyl alcohol in the presence of a catalyst, typically an acidic catalyst [, , ] or a lipase enzyme [, , , , , , , , , , , , ].

- Alcoholysis: This method involves reacting triolein with oleyl alcohol in the presence of a lipase catalyst [, ].

Q5: What is the role of catalysts in the synthesis of this compound?

A5: Catalysts are crucial in this compound synthesis as they accelerate the reaction rate without being consumed. Acidic catalysts like Brønsted acidic ionic liquids [] or sodium hydrogen sulfate [] provide the necessary acidic environment for esterification. Lipases, such as those from Candida antarctica [, , , ], Rhizopus chinensis [], and Mucor miehei [, ], enable a more environmentally friendly enzymatic synthesis route.

Q6: How do different catalysts affect the synthesis of this compound?

A6: Different catalysts can influence the reaction rate, yield, and selectivity of this compound synthesis:

- Lipases: Different lipases exhibit varying specificities for substrates and tolerance to reaction conditions like temperature, pH, and solvent [, , ].

Q7: What are the advantages of using enzymes like lipase for this compound synthesis?

A7: Enzymatic synthesis using lipases offers several advantages:

- Mild Reaction Conditions: Lipases function optimally under milder temperatures and pressures compared to chemical catalysts, reducing energy consumption and potential side reactions. [, , , , , , , , , , , ]

- High Selectivity: Lipases often exhibit high selectivity towards specific substrates and reaction products, leading to a purer product with fewer byproducts. [, , , , , , , , , ]

- Environmentally Friendly: Enzymatic reactions are generally considered greener and more sustainable than conventional chemical processes. [, , , , , , , , , , , ]

Q8: What factors influence the activity and stability of lipases during this compound synthesis?

A8: Several factors can affect lipase activity and stability:

- Temperature: Each lipase has an optimal temperature range for activity. Exceeding this range can lead to enzyme denaturation and loss of activity [, , , , , ].

- pH: Similar to temperature, lipases have an optimal pH range []. Extreme pH values can disrupt enzyme structure and function.

- Organic Solvents: The type of organic solvent used can significantly influence lipase activity, with non-polar solvents generally being preferred for this compound synthesis [, , , , , , , , , , , ].

- Water Activity: Controlling the water activity (aw) of the reaction system is crucial for optimal lipase activity. [, ]

Q9: Can this compound synthesis be scaled up for industrial production?

A9: Yes, research has demonstrated the feasibility of large-scale this compound production using immobilized lipase in stirred tank reactors (STRs) [, , ]. Optimization of reaction parameters like temperature, agitation speed, enzyme loading, and substrate molar ratio is essential for achieving high yields and productivity in such systems.

Q10: What are the potential applications of this compound?

A10: this compound has potential applications in several industries, including:

- Cosmetics: It can function as an emollient, emulsifier, and skin conditioning agent in cosmetics and personal care products due to its moisturizing and spreading properties [, , ].

- Pharmaceuticals: this compound can serve as a lipid-based drug delivery vehicle due to its biocompatibility [].

- Lubricants: Its excellent low-temperature properties make it a potential bio-based lubricant, offering a biodegradable alternative to conventional petroleum-based lubricants [].

- Biodiesel Production: Research suggests that wax ester oils like this compound could be a superior feedstock for biodiesel production compared to traditional vegetable oils [].

Q11: How can the properties of this compound be modified for specific applications?

A11: The properties of this compound can be tailored by modifying its chemical structure. For instance, epoxidation of the double bonds in the fatty acid chains can increase its reactivity and allow for further chemical modifications to create polymers [].

Q12: What is the role of computational chemistry in this compound research?

A12: Molecular dynamics (MD) simulations are valuable tools for studying the behavior of this compound in various systems, such as nano-emulsions [, ]. These simulations provide insights into the self-assembly of this compound with surfactants, the formation of micelles and other structures, and the impact of factors like temperature and surfactant type on these processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.